![molecular formula C13H15BrN2O3S B2662611 Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide CAS No. 1353498-38-0](/img/structure/B2662611.png)
Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
A significant body of research has focused on the synthesis of new compounds from ethyl [4-(alkylthio)phenoxy]acetates, leading to the development of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles. These compounds have been evaluated for their anti-inflammatory activity and tested in vitro for antibacterial and antifungal screenings against various pathogenic strains and fungi. The synthesis process involves multi-step reaction sequences, and the structures of these compounds are established based on elemental analysis, IR, H, C NMR, and mass spectral data (Karabasanagouda et al., 2008).
Antioxidant Phenolic Compounds
Research has also been conducted on isolating antioxidant phenolic compounds from natural sources, such as walnut kernels. These studies aim to identify compounds with significant DPPH scavenging activities, which could have implications for food science and nutritional applications. The ethyl acetate fraction from such sources is subjected to purification to isolate phenolic compounds with antioxidant activities (Zijia Zhang et al., 2009).
Antimicrobial and Antifungal Activities
Another area of interest is the development of thiazoles and their fused derivatives, showcasing antimicrobial activities. These compounds are synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one and various reagents, leading to a range of derivatives tested against bacterial and fungal isolates. This research is crucial for the discovery of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Glucosidase Inhibition Studies
The synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines has been explored for their potential α-glucosidase and β-glucosidase inhibition activities. This research is particularly relevant in the context of diabetes management, as these compounds have shown promising results in enzyme inhibition assays. Molecular docking studies further provide insights into the bonding modes of these compounds with the enzyme’s active sites (Ayesha Babar et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, has been determined using X-ray methods. This research contributes to a deeper understanding of the molecular configuration and potential interactions of these compounds, which is essential for their application in drug design and materials science (P. DyaveGowda et al., 2002).
Propiedades
IUPAC Name |
ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.BrH/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10;/h3-6,8H,2,7H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZSINMUTOEXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
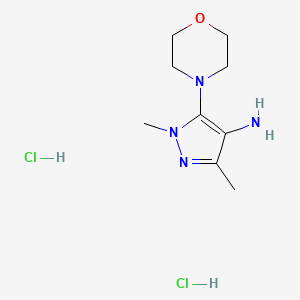


![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
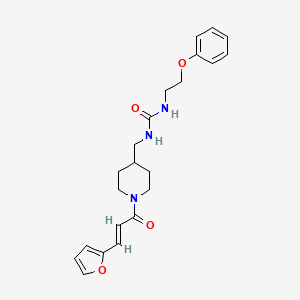
![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)
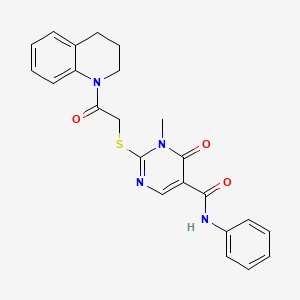

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)

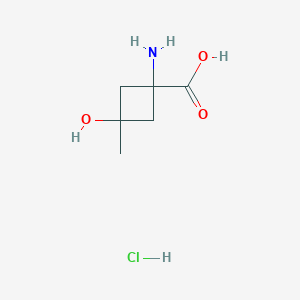
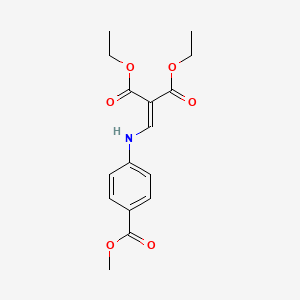
![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)
![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)
